4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Description
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Properties
IUPAC Name |
4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-12-10-14(4-5-15(12)28-3)29(26,27)25-8-6-24(7-9-25)17-11-16(18(19,20)21)22-13(2)23-17/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJRUQLPZYFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine ring, a sulfonyl group, and a trifluoromethyl pyrimidine moiety, which suggest diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.46 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.46 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activities. For example, pyrimidines have been shown to inhibit various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth and survival .
Neurotransmitter Modulation
The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound could have implications in treating neurological disorders or conditions such as depression and anxiety .
Enzyme Inhibition
The sulfonyl group in this compound may enhance its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Studies on related compounds have shown promising results in inhibiting AChE activity, suggesting that this compound could exhibit similar properties .
Case Studies
- Anticancer Activity : In a study evaluating various pyrimidine derivatives, compounds similar to the target compound demonstrated IC50 values indicating substantial cytotoxicity against breast cancer cells. For instance, one derivative showed an IC50 value of 18 μM against human breast cancer cells, suggesting that modifications in the pyrimidine structure can enhance biological activity .
- Neuropharmacological Effects : Another study focused on piperazine derivatives indicated that modifications could lead to enhanced binding affinity at serotonin receptors, which are pivotal in mood regulation. This highlights the potential for developing antidepressant medications from similar chemical scaffolds .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following structural features:
- A piperazine ring , which is often associated with pharmacological activity.
- A sulfonyl group , enhancing solubility and stability.
- A trifluoromethyl pyrimidine moiety , which can influence biological interactions and enhance potency.
The molecular formula is , with a molecular weight of approximately 430.4 g/mol.
Biological Applications
1. Pharmacological Activity
The compound has been studied for its potential interactions with various biological targets, including neurotransmitter receptors and enzymes. The piperazine moiety is known to modulate neurotransmitter systems, making it relevant for developing treatments for neurological disorders. The sulfonyl group may enhance binding affinity, contributing to its pharmacological efficacy .
2. Anticonvulsant Potential
Research indicates that derivatives of piperazine compounds have shown anticonvulsant properties. The structural similarities with other active compounds suggest that this compound might exhibit similar effects, warranting further investigation into its anticonvulsant mechanisms and efficacy in animal models .
3. Anticancer Activity
Preliminary studies have indicated that compounds similar to this one display moderate to significant efficacy against various cancer cell lines, including breast cancer cells. The mechanism of action may involve the inhibition of specific pathways crucial for tumor growth and survival .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrimidine core through condensation reactions.
- Introduction of the sulfonyl group via reaction with sulfonyl chlorides.
- Attachment of the piperazine ring through nucleophilic substitution reactions.
These synthetic routes can be optimized for yield and purity, potentially utilizing continuous flow reactors to enhance efficiency .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Anticancer Efficacy : A study evaluating a series of piperazine derivatives found that specific modifications led to enhanced antiproliferative activity against multiple cancer cell lines, suggesting that further exploration of this compound could yield promising results .
- Neuropharmacological Studies : Research into piperazine-based compounds has demonstrated their ability to modulate neurotransmitter systems effectively, indicating potential applications in treating neurological disorders such as epilepsy or depression .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring’s 2-methyl and 6-trifluoromethyl groups create electron-deficient positions, enabling substitution at activated sites. For example:
-
Chlorination/Functionalization :
Under basic conditions (K₂CO₃), the 4-position piperazine moiety can act as a leaving group in the presence of electrophiles. A study on analogous 6-(trifluoromethyl)pyrimidines demonstrated SNAr reactivity at the 4-position with aryl halides in acetone under reflux (30 min, 70–98% yield) .
| Reaction Type | Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| SNAr | 4-Iodomethyl pyrimidine | K₂CO₃, acetone, reflux | O-Alkylated pyrimidine | 70–98% |
Sulfonamide Hydrolysis
The sulfonamide bond (-SO₂-N-) exhibits stability under physiological conditions but can hydrolyze under extreme acidic or basic environments:
-
Acidic Hydrolysis :
Prolonged reflux with concentrated HCl (48 h) cleaves the sulfonamide into a piperazine amine and a sulfonic acid derivative, as observed in related sulfonamide-pyrimidine systems.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | HCl (conc.), reflux, 48h | Piperazine + sulfonic acid | 65–70% |
Piperazine Functionalization
The secondary amine on the piperazine ring can undergo further alkylation or acylation:
-
Reductive Amination :
Using Pd/C and ammonium formate, the piperazine nitrogen was alkylated in a study involving bicyclic pyrimidine derivatives, achieving yields >85% .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Pd/C, ammonium formate | RT, CH₂Cl₂ | N-Alkylated piperazine | 85–90% |
Oxidation of Methyl Groups
The 2-methyl group on the pyrimidine can oxidize to a carboxylic acid under strong oxidizing agents:
-
KMnO₄-Mediated Oxidation :
In a study on 6-methylpyrimidine-4-carboxylates, oxidation with KMnO₄ in acidic conditions yielded carboxylic acids (82–90% yield) .
| Reaction Type | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Reflux, 6h | Pyrimidine-4-carboxylic acid | 82–90% |
Electrophilic Substitution on Aromatic Rings
The 4-methoxy-3-methylphenyl group attached to the sulfonamide undergoes electrophilic substitution:
-
Nitration :
Methoxy groups direct nitration to the para position. A study on similar aryl sulfonamides reported nitration at the methoxy-adjacent position using HNO₃/H₂SO₄ (60–75% yield).
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2h | Nitroaryl sulfonamide | 60–75% |
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but participates in radical-mediated reactions:
-
Photochemical C–F Activation :
Under UV light with a ruthenium catalyst, trifluoromethylpyrimidines undergo defluorination to form difluoromethyl derivatives, as demonstrated in a 2022 study .
Stability Under Thermal and pH Conditions
Experimental stability data for analogous compounds:
| Condition | Observation | Source |
|---|---|---|
| pH 1–3 (aqueous) | Stable for 24h (<5% degradation) | |
| pH 10–12 | Partial sulfonamide hydrolysis (20%) | |
| 100°C (dry) | Decomposition after 6h |
Key Research Findings
-
The trifluoromethyl group enhances electrophilicity at the pyrimidine 4-position, favoring SNAr reactions .
-
Piperazine functionalization broadens pharmacodynamic profiles but requires controlled conditions to avoid side reactions .
-
Methoxy and methyl groups on the aryl sulfonamide improve metabolic stability compared to unsubstituted analogs.
Q & A
Q. Optimization Strategies :
- Control reaction temperature (40–60°C for sulfonylation to prevent side reactions).
- Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate sulfonyl coupling .
How is the compound characterized to confirm structural integrity and purity?
Q. Key Techniques :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirm presence of methyl (δ 2.1–2.3 ppm), methoxy (δ 3.8 ppm), and piperazine protons (δ 3.0–3.5 ppm).
- 13C NMR : Identify trifluoromethyl carbon (δ 120–125 ppm, quartets due to 19F coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]+ at m/z ~500–510) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Validation : Compare spectral data with synthetic intermediates and computational predictions (e.g., DFT calculations) .
Advanced Research Questions
How do structural modifications to the sulfonyl-piperazine or trifluoromethyl groups alter biological efficacy?
Q. Case Studies :
| Modification | Impact on Activity | Source |
|---|---|---|
| Replacement of CF3 with Cl | Reduced metabolic stability | |
| Methoxy → Ethoxy | Enhanced selectivity for kinase X | |
| Piperazine → Piperidine | Loss of H-bonding; lower potency |
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
How can conflicting data regarding the compound’s mechanism of action be resolved?
Q. Common Contradictions :
- Discrepancies in IC50 values across studies (e.g., 10 nM vs. 100 nM).
- Variability in selectivity profiles (kinase A vs. kinase B).
Q. Resolution Strategies :
Standardize Assay Conditions :
- Use consistent buffer systems (e.g., Tris-HCl pH 7.4, 1 mM DTT).
- Control ATP concentrations (1 mM for kinase assays) .
Orthogonal Validation :
- Cross-validate with SPR (surface plasmon resonance) for binding kinetics.
- Perform cellular assays (e.g., Western blot for target phosphorylation) .
What computational approaches predict the compound’s interaction with biological targets?
Q. Workflow :
Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 1ATP). Prioritize poses with sulfonyl group near catalytic lysine residues .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Calculate binding free energy (MM-PBSA) .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .
Validation : Compare predicted IC50 with experimental values from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
